2-benzopirani

2-Benzopyrans, also known as benzo[b]pyrans, are a class of organic compounds featuring a benzene ring fused to a pyran ring. These molecules are of significant interest due to their diverse structural configurations and potential applications in various fields such as pharmaceuticals, materials science, and natural products chemistry.

Structurally, 2-benzopyrans possess a five-membered oxygen-containing heterocyclic ring attached to the second carbon atom of a benzene ring. The presence of both aromaticity from the benzene ring and unsaturation within the pyran ring confers unique chemical properties to these compounds, making them versatile in terms of reactivity.

In pharmaceutical research, 2-benzopyrans have shown promising activities as potential anti-inflammatory agents, antiviral agents, and antimicrobial agents. Additionally, their structural features make them suitable for medicinal chemistry studies aimed at the development of novel drugs with improved pharmacological profiles.

Due to their complex molecular structure, 2-benzopyrans can be synthesized through various methods including condensation reactions between an aldehyde or ketone and a pyran derivative, followed by appropriate functional group transformations. These compounds exhibit varying degrees of biological activity depending on their specific structural modifications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

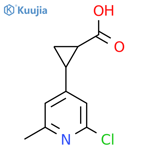

|

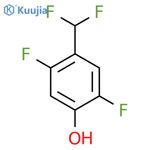

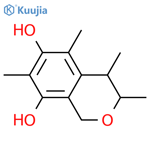

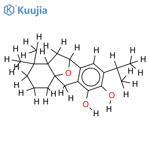

(+)-Sclerin | 22399-72-0 | C13H14O4 |

|

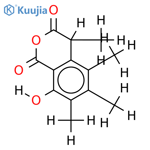

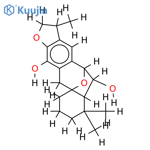

(3R)-3r,4t,5-Trimethyl-isochroman-6,8-diol | 907582-45-0 | C12H16O3 |

|

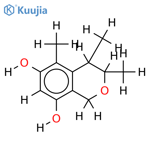

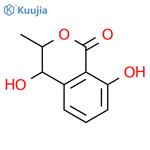

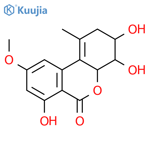

arundinone A | 1416967-20-8 | C14H16O5 |

|

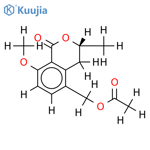

(3R,4S)-6,8-dihydroxy-3,4,5,7-tetramethylisochroman | 1215396-78-3 | C13H18O3 |

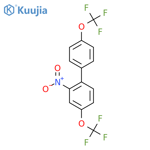

|

N/A | 72423-78-0 | C16H22O6 |

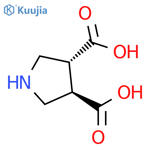

|

(3S,4S)-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | 32885-83-9 | C10H10O4 |

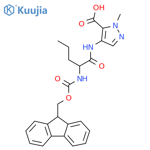

|

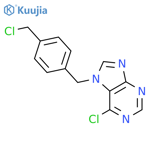

Antibiotic AI 77D | 77675-01-5 | C23H30N2O8 |

|

(-)-brussonol | 860018-56-0 | C20H28O3 |

|

6alpha,11-dihydroxy-10,7beta-epoxy-12,16-epoxy-9(10-20)-abeo-abieta-8,11,13-triene | 1287210-01-8 | C20H26O4 |

|

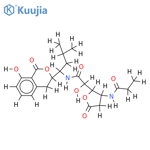

(3R,4S,4aR)-3,4,7-trihydroxy-9-methoxy-1-methyl-2,3,4,4a-tetrahydro-6H-benzo[c]chromen-6-one | 155734-03-5 | C15H16O6 |

Letteratura correlata

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

Fornitori consigliati

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati